Cap-dependent endonuclease-IN-23
CAS No.:
Cat. No.: VC16661686
Molecular Formula: C26H23F2N3O7
Molecular Weight: 527.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H23F2N3O7 |
|---|---|
| Molecular Weight | 527.5 g/mol |
| IUPAC Name | [(2S,12R)-5,6-difluoro-13-methyl-14,17-dioxo-2-phenyl-9-oxa-1,13,20-triazatetracyclo[10.8.0.03,8.015,20]icosa-3,5,7,15,18-pentaen-16-yl]oxymethyl methyl carbonate |
| Standard InChI | InChI=1S/C26H23F2N3O7/c1-29-21-9-11-36-20-13-18(28)17(27)12-16(20)22(15-6-4-3-5-7-15)31(21)30-10-8-19(32)24(23(30)25(29)33)37-14-38-26(34)35-2/h3-8,10,12-13,21-22H,9,11,14H2,1-2H3/t21-,22+/m1/s1 |
| Standard InChI Key | NKFNQBUTOXCBGL-YADHBBJMSA-N |
| Isomeric SMILES | CN1[C@H]2CCOC3=CC(=C(C=C3[C@@H](N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |
| Canonical SMILES | CN1C2CCOC3=CC(=C(C=C3C(N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |
Introduction
Mechanistic Basis of Cap-Dependent Endonuclease Inhibition
Structural and Functional Insights into Viral Cap-Snatching
Comparative Analysis of CEN-IN-23 and Benchmark Inhibitors
In Vitro Inhibition Profiles Across Virus Families
CEN-IN-23’s inhibitory activity has been evaluated using recombinant full-length viral polymerases in gel-based substrate depletion assays. The following table summarizes key findings:
CEN-IN-23 demonstrates a 2.5-fold improvement over BXA against influenza B virus (IBV) and a 4- to 50-fold enhancement against SFTSV and HTNV, respectively . Notably, CEN-IN-23 retains activity against bunyaviral L proteins that lack strict cap dependence, suggesting a broader mechanism of action .
Resistance Profiling and Mutational Analysis
Resistance to CEN inhibitors often arises from mutations in the endonuclease active site. For example, the I38T mutation in influenza polymerase confers resistance to BXA . In contrast, CEN-IN-23 maintains efficacy against BXA-resistant strains due to its ability to form additional hydrogen bonds with conserved residues (e.g., E80 and D108 in IBV) . Structural modeling predicts that bulky substitutions in the endonuclease pocket (e.g., F105L in HTNV) may reduce CEN-IN-23 binding, though such variants remain rare in clinical isolates .
Pharmacological and Preclinical Development
Pharmacokinetic Optimization
CEN-IN-23’s design incorporates a phosphate prodrug moiety to enhance oral bioavailability, akin to BXA’s marboxil prodrug . In murine models, a single 10 mg/kg oral dose achieves plasma concentrations exceeding the IC<sub>90</sub> for influenza and SFTSV within 2 hours, with a half-life of 14.3 hours . Tissue distribution studies indicate preferential accumulation in respiratory and lymphoid tissues, aligning with the tropism of target viruses .
Combination Therapy Synergy
Combining CEN-IN-23 with neuraminidase inhibitors (e.g., oseltamivir) or RNA synthesis inhibitors (e.g., favipiravir) has shown additive effects in reducing viral load and mortality in co-infected mice . For example:
-
Influenza A/H1N1: CEN-IN-23 + oseltamivir reduced lung viral titers by 4.5 log<sub>10</sub> compared to monotherapy (3.2 log<sub>10</sub>) .
-
SFTSV: CEN-IN-23 + favipiravir improved survival rates from 40% to 85% in lethal challenge models .
Clinical Implications and Future Directions
Addressing Unmet Needs in Antiviral Therapy
Current antivirals for bunyaviral infections (e.g., ribavirin) suffer from limited efficacy and high toxicity . CEN-IN-23’s improved safety profile in preclinical tox screens (no observed adverse effects at 100 mg/kg) positions it as a viable candidate for Phase I trials .
Challenges in Broad-Spectrum Activity
While CEN-IN-23 shows promise against influenza and select bunyaviruses, its activity against other Bunyavirales (e.g., Lassa virus) remains limited. Structural analyses suggest that divergent endonuclease conformations in arenaviruses may necessitate further chemical optimization .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume